(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1192477-93-2
VCID: VC3049573
InChI: InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H
SMILES: CC1=NC(=NN1)CN.Cl.Cl
Molecular Formula: C4H10Cl2N4
Molecular Weight: 185.05 g/mol

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride

CAS No.: 1192477-93-2

Cat. No.: VC3049573

Molecular Formula: C4H10Cl2N4

Molecular Weight: 185.05 g/mol

* For research use only. Not for human or veterinary use.

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride - 1192477-93-2

Specification

CAS No. 1192477-93-2
Molecular Formula C4H10Cl2N4
Molecular Weight 185.05 g/mol
IUPAC Name (5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H
Standard InChI Key AGPDXAMGCAFJKY-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)CN.Cl.Cl
Canonical SMILES CC1=NC(=NN1)CN.Cl.Cl

Introduction

Chemical Identity and Structure

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and an aminomethyl group at position 3, forming a dihydrochloride salt. The compound's structure enables participation in hydrogen bonding and tautomerism, influencing its physicochemical properties .

Identification Parameters

The compound is characterized by several key identifiers and structural parameters as outlined in Table 1:

ParameterValue
CAS Number1192477-93-2
Molecular FormulaC4H10Cl2N4
Molecular Weight185.05 g/mol
IUPAC Name(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Standard InChIInChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H
Standard InChIKeyAGPDXAMGCAFJKY-UHFFFAOYSA-N
SMILESCC1=NC(=NN1)CN.Cl.Cl
Canonical SMILESCC1=NC(=NN1)CN.Cl.Cl
PubChem Compound50988321
European Community (EC) Number819-041-8

Table 1: Identification parameters for (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride .

Structural Features

The compound contains a 1,2,4-triazole heterocyclic ring system, which is a five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted with a methyl group at position 5 and an aminomethyl group at position 3. The compound exists as a dihydrochloride salt, with two chloride counter-ions balancing the positive charges formed when the basic nitrogen atoms of the molecule are protonated .

Physical and Chemical Properties

Chemical Reactivity

The reactivity of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is primarily influenced by:

  • The triazole ring, which can participate in various reactions characteristic of aromatic heterocycles.

  • The primary amine group, which can engage in nucleophilic substitution reactions, condensations with carbonyl compounds, and acylation reactions.

  • The acidic N-H proton of the triazole ring, which can participate in deprotonation reactions.

The dihydrochloride salt form enhances water solubility compared to the free base, a common property of amine hydrochlorides .

Tautomerism

Triazole compounds typically exhibit tautomerism, where the hydrogen atom can migrate between different nitrogen atoms in the ring. This property affects the compound's reactivity and binding characteristics in biological systems .

Hazard StatementDescriptionWarning Category
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Table 2: GHS Hazard Classification for (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride .

Precautionary Statements

The compound is associated with multiple precautionary statements, including P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, among others, indicating recommended measures for safe handling, storage, disposal, and response to exposure .

Hazard Classes and Categories

The compound falls into several hazard classes:

  • Acute Toxicity Category 4

  • Skin Irritation Category 2

  • Eye Irritation Category 2A

  • Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory tract irritation)

Related Compounds and Comparative Analysis

Several compounds structurally related to (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride have been identified and studied, providing context for understanding the properties and potential applications of the title compound.

Structural Analogues

Table 3 presents a comparison of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride with related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride1192477-93-2C4H10Cl2N4Reference compound
(3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride1220039-82-6C4H9ClN4Monohydrochloride salt, position isomer
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride-C3H9Cl2N5Contains additional amino group at position 3
(5-amino-1H-1,2,4-triazol-3-yl)methanol27277-03-8C3H6N4OHydroxymethyl instead of aminomethyl group
(1H-1,2,3-triazol-5-yl)methanamine hydrochloride-C3H7ClN41,2,3-triazole core instead of 1,2,4-triazole

Table 3: Comparison of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride with related compounds .

Comparative Analysis of Properties

The properties of these related compounds provide insights into the potential characteristics of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride:

  • Solubility: As a dihydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form, a property common to amine hydrochlorides.

  • Stability: The triazole ring generally confers stability to these compounds under physiological conditions.

  • Reactivity: The primary amine group present in these compounds can participate in various reactions, including nucleophilic substitutions and condensations.

  • Biological Activity: The diverse biological activities reported for triazole derivatives suggest potential applications in medicinal chemistry .

Current Research Status and Future Directions

Research Gaps

Despite the potential significance of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, several research gaps exist:

  • Limited specific studies on the synthesis, optimization, and characterization of this compound.

  • Insufficient data on its biological activities and structure-activity relationships.

  • Lack of comprehensive toxicological evaluations.

  • Minimal exploration of its potential applications in medicinal chemistry and materials science.

Future Research Directions

Future research efforts could focus on:

  • Synthetic Optimization: Developing efficient and scalable methods for the synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride.

  • Biological Evaluation: Systematic assessment of its antimicrobial, antifungal, anticancer, and other biological activities.

  • Structure Modification: Exploration of structural modifications to enhance specific properties or activities.

  • Application Development: Investigation of its potential applications in drug discovery, catalysis, or materials science.

  • Mechanistic Studies: Elucidation of its mechanisms of action in biological systems .

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